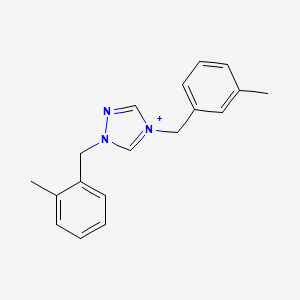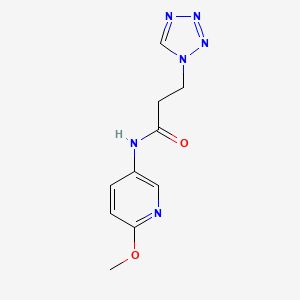![molecular formula C30H25NO5 B13368337 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. It is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Biphenyl Moiety: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Coupling Reaction: The protected amino acid and the biphenyl moiety are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
化学反应分析
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Oxidation: The hydroxyl group on the biphenyl moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF)
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM)
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF)
Major Products
Deprotection: Free amino acid derivative
Oxidation: Biphenyl ketone or aldehyde
Substitution: Alkylated biphenyl derivative
科学研究应用
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stable Fmoc protecting group.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Biological Studies: Used in studies involving protein-ligand interactions and enzyme kinetics.
Material Science:
作用机制
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. The biphenyl moiety can also participate in π-π interactions, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various synthetic and research applications.
属性
分子式 |
C30H25NO5 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25NO5/c32-28-15-14-19(16-25(28)20-8-2-1-3-9-20)17-27(29(33)34)31-30(35)36-18-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-16,26-27,32H,17-18H2,(H,31,35)(H,33,34)/t27-/m1/s1 |
InChI 键 |
DUVZCZQWMJRSTH-HHHXNRCGSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B13368254.png)
![6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B13368259.png)
![3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368267.png)
![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
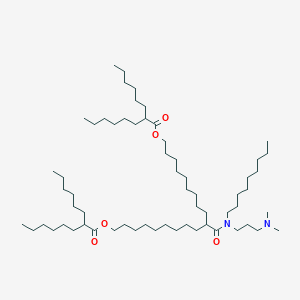
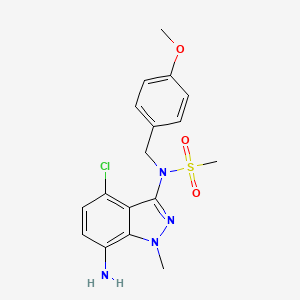
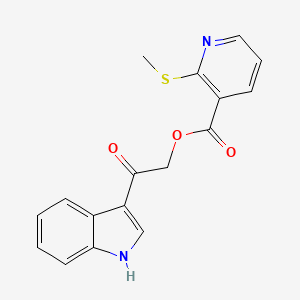

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)

